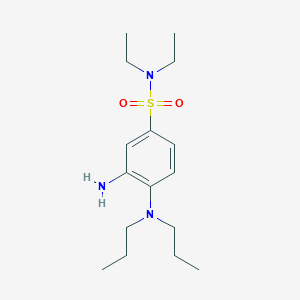

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

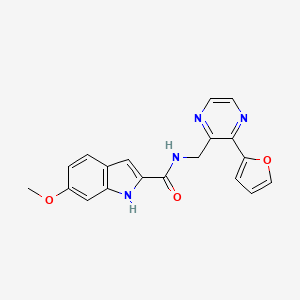

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

Sulfonamides, including variants such as 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide, have shown promise in antitumor activity. Specific compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Two notable compounds in this category have advanced to clinical trials due to their potent cell cycle inhibition properties and preliminary clinical activities in phase I settings. These compounds disrupt tubulin polymerization and belong to a novel class of antiproliferative agents, influencing various phases of the cell cycle in cancer cell lines (Owa et al., 2002).

Carbonic Anhydrase Inhibition

New halogen-containing N-substituted 4-aminobenzenesulfonamides, synthesized using superacid chemistry, have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated transmembrane isoforms. These compounds, despite their sulfonamide substitution, have demonstrated selective nanomolar inhibition, particularly the chlorinated derivatives, making them significant in tumor-associated applications (Compain et al., 2013).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Sulfonamide antibiotics, including those with a similar structure to this compound, have been used to develop a highly sensitive ELISA for the analysis of milk samples. This application leverages the selectivity against common aminobenzenesulfonylamino moieties and demonstrates the versatility of sulfonamides in developing sensitive assays for environmental and food safety testing (Adrián et al., 2009).

Structural Studies

Structural studies of compounds like oryzalin, which share similarities with this compound, reveal their herbicidal properties. Such studies provide insight into the arrangement of various substituents around the benzene ring, contributing to the understanding of how structural variations in sulfonamides influence their biological activities (Kang et al., 2015).

Synthesis and Characterization for Antimicrobial Activity

Sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity, specifically targeting DNA Gyrase-A. The study demonstrates the potential of such compounds in the development of new antimicrobial agents, which is particularly relevant given the increasing concern over antibiotic resistance (Kumar et al., 2020).

Inhibition of β-Class Carbonic Anhydrases from Mycobacterium tuberculosis

Fluorine-containing sulfonamide derivatives have been investigated as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. This research highlights the potential of sulfonamides in developing treatments for tuberculosis, especially considering the global impact of this infectious disease (Ceruso et al., 2014).

Propriétés

IUPAC Name |

3-amino-4-(dipropylamino)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2S/c1-5-11-18(12-6-2)16-10-9-14(13-15(16)17)22(20,21)19(7-3)8-4/h9-10,13H,5-8,11-12,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBEPGBKXNDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)

![N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2452302.png)

![2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2452304.png)

![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2452306.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/no-structure.png)

![N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)